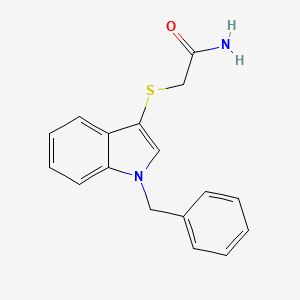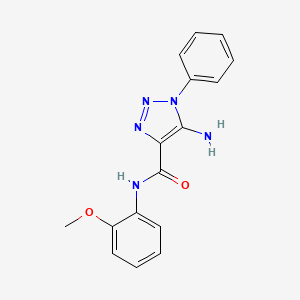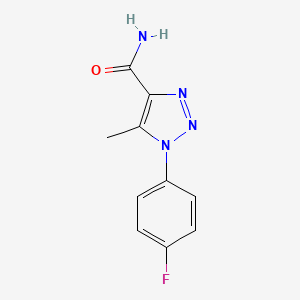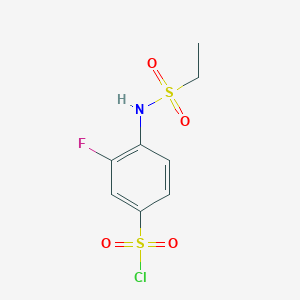![molecular formula C11H12ClN3OS B2708210 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine CAS No. 31895-68-8](/img/structure/B2708210.png)
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine” is a chemical compound with the molecular formula C11H12ClN3OS . It has a molecular weight of 269.75 . The IUPAC name for this compound is 2-chloro-4-(4-morpholinyl)thieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Biological Activity : A study by Lei et al. (2017) demonstrated the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide. This work established a rapid and green synthetic method for these compounds, indicating their potential in biological applications (Lei, Wang, Xiong, & Lan, 2017).
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound closely related to 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine for potential PET imaging of LRRK2 enzyme in Parkinson's disease. The study highlights the compound's relevance in neurological research and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) described the utility of 4-(Pyrimidin-4-yl)morpholines as pharmacophores for inhibiting the PI3K and PIKKs, crucial in cancer research. This study underscores the compound's significance in developing cancer therapies (Hobbs et al., 2019).
Spectral Characterization and Synthetic Methods : Zaki, Radwan, & El-Dean (2017) explored the synthesis and spectral characterization of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine Derivatives. This research contributes to the understanding of the compound's chemical properties (Zaki, Radwan, & El-Dean, 2017).
Hydrogen-Bonded Sheet Structures : A study by Orozco et al. (2008) on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed insights into their hydrogen-bonded sheet structures. This research is significant for understanding the compound's molecular interactions (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Safety and Hazards
The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-6-8-9(17-7)10(14-11(12)13-8)15-2-4-16-5-3-15/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKPGHAHWMALFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)

![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)

![1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2708143.png)


![N-cyclohexyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708150.png)